[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine
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Overview
Description
[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine is an organic compound characterized by the presence of a bromine atom, a dimethylphosphoryl group, and a methanamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine typically involves the bromination of a suitable precursor followed by the introduction of the dimethylphosphoryl and methanamine groups. One common method involves the bromination of 2-(dimethylphosphoryl)phenylmethanamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides or amine oxides.
Reduction: Formation of reduced amines or phosphines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various functionalized compounds through substitution and coupling reactions.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of [4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromine atom and dimethylphosphoryl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(dimethylphosphoryl)benzonitrile
- 4-Bromo-2-(dimethylphosphoryl)aniline
- 4-Bromo-2-(dimethylphosphoryl)phenol
Uniqueness
Compared to similar compounds, [4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C9H13BrNOP |
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Molecular Weight |
262.08 g/mol |
IUPAC Name |
(4-bromo-2-dimethylphosphorylphenyl)methanamine |
InChI |
InChI=1S/C9H13BrNOP/c1-13(2,12)9-5-8(10)4-3-7(9)6-11/h3-5H,6,11H2,1-2H3 |
InChI Key |
LGABVWUGOHHZJI-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC(=C1)Br)CN |
Origin of Product |
United States |
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